2,5-Dimethyl-3-pent-1-enylpyrazine

説明

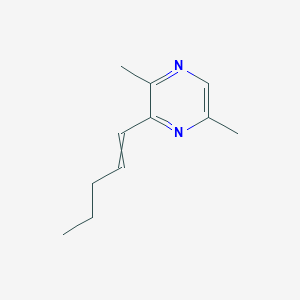

2,5-Dimethyl-3-pent-1-enylpyrazine is a pyrazine derivative characterized by a nitrogen-containing heterocyclic ring substituted with methyl groups at positions 2 and 5 and a pent-1-enyl chain at position 2. Pyrazines are widely studied for their roles in flavor and fragrance chemistry due to their low odor thresholds and diverse sensory profiles .

特性

CAS番号 |

143901-57-9 |

|---|---|

分子式 |

C11H16N2 |

分子量 |

176.26 g/mol |

IUPAC名 |

2,5-dimethyl-3-pent-1-enylpyrazine |

InChI |

InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3 |

InChIキー |

UMTDAONBRYDKKC-UHFFFAOYSA-N |

SMILES |

CCCC=CC1=NC(=CN=C1C)C |

正規SMILES |

CCCC=CC1=NC(=CN=C1C)C |

製品の起源 |

United States |

準備方法

Catalyst Composition and Optimization

The patent CN103691443A discloses a NiO-CuO-Al₂O₃-ZnO catalyst system that revolutionized 2,5-dimethylpyrazine production. The optimal catalyst formulation comprises:

| Component | Mass Percentage | Role in Catalysis |

|---|---|---|

| NiO | 3–7% | Enhances dehydrogenation activity |

| CuO | 5–15% | Promotes selective C–N bond formation |

| Al₂O₃ | 1–10% | Stabilizes catalyst structure |

| ZnO | Balance | Acts as a high-surface-area support |

This multicomponent catalyst achieves 86.24% yield at 290°C, significantly outperforming earlier methods that rarely exceeded 60%.

Preparation Protocol

The catalyst is synthesized via coprecipitation:

-

Precursor Solution : Aqueous solutions of Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Al(NO₃)₃·9H₂O, and Ni(NO₃)₂·6H₂O are mixed in stoichiometric ratios.

-

pH Adjustment : KOH is added to adjust the pH to 8.5, inducing hydroxide precipitation.

-

Aging and Calcination : The precipitate is aged for 12 hours, washed, dried at 60°C, and calcined at 350°C for 3 hours to form the active catalyst.

Gas-Phase Catalytic Reaction Mechanism

The synthesis of 2,5-dimethylpyrazine from isopropanolamine proceeds via a continuous gas-solid reaction:

-

Dehydration : Isopropanolamine loses water to form an imine intermediate.

-

Cyclization : The imine undergoes intramolecular cyclization, facilitated by CuO and NiO sites, to yield dihydro pyrazine.

-

Dehydrogenation : ZnO and Al₂O₃ promote the oxidation of dihydro pyrazine to 2,5-dimethylpyrazine under hydrogen-deficient conditions.

Key Reaction Parameters :

-

Temperature: 240–350°C (optimal at 290°C)

-

Feedstock Flow Rate: 0.02 mL/min isopropanolamine aqueous solution

-

Gas Flow Rates: 12.5 mL/min N₂ and 12.5 mL/min H₂

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ tubular fixed-bed reactors to maintain steady-state conditions, ensuring consistent product quality. The catalyst’s robustness allows for >1,000 hours of operation without significant deactivation.

Yield and Purity Optimization

-

Byproduct Suppression : Excess Al₂O₃ (7–10%) minimizes side reactions like over-dehydrogenation.

-

Selectivity Enhancements : CuO concentrations >10% reduce the formation of trimethylpyrazine isomers.

Functionalization to this compound

While the provided sources focus on precursor synthesis, subsequent alkylation steps to introduce the pent-1-enyl group are inferred from analogous processes. A plausible pathway involves:

-

Electrophilic Substitution : 2,5-Dimethylpyrazine reacts with pent-1-enyl halides (e.g., pent-1-enyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).

-

Regioselectivity : The electron-deficient pyrazine ring directs substitution to the 3-position, favored by steric and electronic effects.

Hypothetical Reaction Conditions :

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF)

-

Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

化学反応の分析

Types of Reactions

2,5-Dimethyl-3-pent-1-enylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into the corresponding dihydropyrazine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated or sulfonylated pyrazine derivatives.

科学的研究の応用

2,5-Dimethyl-3-pent-1-enylpyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Widely used in the flavor and fragrance industry for its aromatic properties

作用機序

The mechanism of action of 2,5-Dimethyl-3-pent-1-enylpyrazine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 2,5-Dimethyl-3-pent-1-enylpyrazine with similar pyrazine derivatives:

Key Observations:

Substituent Type :

- Alkenyl groups (e.g., pent-1-enyl in the target compound) enhance reactivity due to unsaturation, making the compound prone to oxidation compared to saturated analogs like 2-ethyl-3,6-dimethylpyrazine .

- Methoxy groups increase polarity, improving solubility in polar solvents but reducing volatility, which may elevate odor thresholds .

Chain Length and Branching: Longer chains (e.g., pentenyl vs. ethyl) increase molecular weight and hydrophobicity, reducing water solubility. The pentenyl group may impart a "green" or vegetable-like aroma, as seen in similar alkenyl-substituted pyrazines .

Ring Saturation :

- 5,6-Dihydropyrazines (e.g., 3-pentyl-2,5-dimethyl-5,6-dihydropyrazine) exhibit reduced aromaticity, altering electronic properties and stability compared to fully aromatic pyrazines .

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-3-pent-1-enylpyrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between α-diamines and diketones. For example, 1,2-diaminopropane and pentanedione derivatives can form pyrazine rings under reflux conditions in ethanol . Reaction time (6–8 hours) and stoichiometric ratios of reagents are critical for optimizing yields. Evidence from similar pyrazine syntheses suggests that extended reflux times may reduce byproduct formation, but prolonged heating risks decomposition of unsaturated side chains like the pent-1-enyl group .

Q. How is the structural identity of this compound confirmed in experimental settings?

A combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) is standard. H NMR can resolve methyl groups (δ ~2.5 ppm) and the pent-1-enyl chain’s vinyl protons (δ ~5.3–5.8 ppm), while C NMR confirms quaternary carbons in the pyrazine ring. High-resolution MS (HRMS) provides molecular formula validation (CHN) . X-ray crystallography, using programs like SHELXL , is employed for unambiguous confirmation, though crystallization challenges may arise due to the compound’s low polarity.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with a nonpolar stationary phase (e.g., DB-5) is effective for separation, leveraging the compound’s volatility. Isotopic dilution using H- or C-labeled analogs improves quantification accuracy in trace analysis, as demonstrated in stable isotope studies of alkylpyrazines .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed when introducing the pent-1-enyl substituent?

Regioselectivity in pyrazine derivatives is influenced by steric and electronic factors. Computational modeling (e.g., density functional theory, DFT) predicts favorable sites for electrophilic addition. Experimental optimization, such as using Lewis acids to direct substitution, has been applied to analogous compounds like 3-ethyl-2,5-dimethylpyrazine . For unsaturated chains like pent-1-enyl, protecting-group strategies may prevent undesired side reactions during ring formation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

Discrepancies between solution-state NMR and solid-state crystallographic data may arise from conformational flexibility. For example, the pent-1-enyl chain’s orientation can vary dynamically in solution but is fixed in crystals. Dynamic NMR experiments or variable-temperature studies can probe rotational barriers, while complementary techniques like IR spectroscopy validate functional groups .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model binding to enzymes like aminopeptidase N or VEGFR2, which are known targets for pyrazine derivatives . QSPR models trained on similar molecules (e.g., 2,5-dimethylpyrazine derivatives ) predict pharmacokinetic properties such as logP (~2.8) and solubility.

Q. How can researchers address co-elution issues in chromatographic analysis of structurally similar pyrazines?

Co-elution with isomers (e.g., 2,5-dimethyl-3-pent-2-enylpyrazine) can be mitigated using tandem MS (MS/MS) with selective ion monitoring. For GC-MS, derivatization (e.g., silylation) alters retention times, while 2D-GC enhances resolution . High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers if present .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates .

- Crystallography : Use SHELX programs for structure refinement; anisotropic displacement parameters improve accuracy for flexible side chains .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。